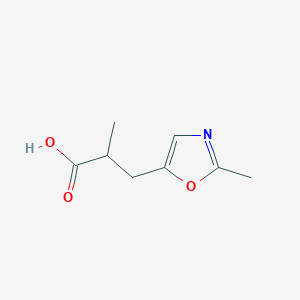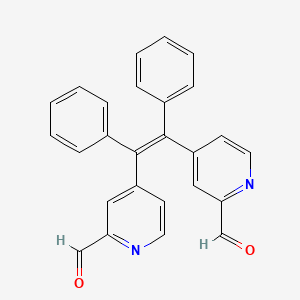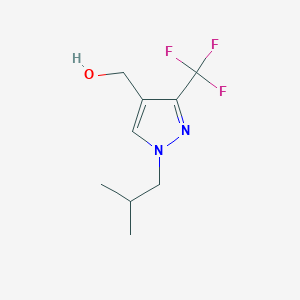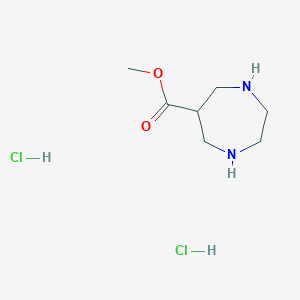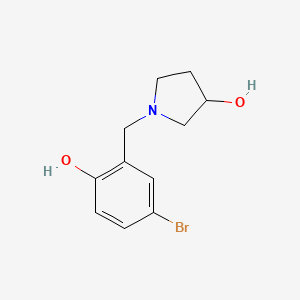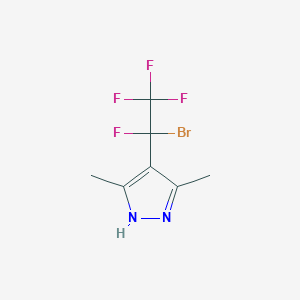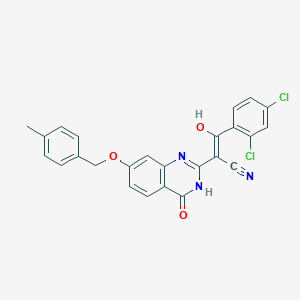
3-(2,4-Dichlorophenyl)-2-(7-((4-methylbenzyl)oxy)-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dichlorophenyl)-2-(7-((4-methylbenzyl)oxy)-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a quinazolinone moiety, and a propanenitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2-(7-((4-methylbenzyl)oxy)-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the dichlorophenyl and propanenitrile groups. Common reagents used in these reactions include chlorinating agents, nitriles, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dichlorophenyl)-2-(7-((4-methylbenzyl)oxy)-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups, leading to a variety of analogs.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dichlorophenyl)-2-(7-((4-methylbenzyl)oxy)-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dichlorophenyl)-2-(7-((4-methylbenzyl)oxy)-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,4-Dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile
- 3-(2,4-Dichlorophenyl)-2-(7-((4-chlorobenzyl)oxy)-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile
Uniqueness
3-(2,4-Dichlorophenyl)-2-(7-((4-methylbenzyl)oxy)-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile is unique due to the presence of the 4-methylbenzyl group, which may impart distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C25H17Cl2N3O3 |
|---|---|
Molekulargewicht |
478.3 g/mol |
IUPAC-Name |
(Z)-3-(2,4-dichlorophenyl)-3-hydroxy-2-[7-[(4-methylphenyl)methoxy]-4-oxo-3H-quinazolin-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C25H17Cl2N3O3/c1-14-2-4-15(5-3-14)13-33-17-7-9-19-22(11-17)29-24(30-25(19)32)20(12-28)23(31)18-8-6-16(26)10-21(18)27/h2-11,31H,13H2,1H3,(H,29,30,32)/b23-20- |
InChI-Schlüssel |
QGJQPWVLFNCZKC-ATJXCDBQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC(=N3)/C(=C(/C4=C(C=C(C=C4)Cl)Cl)\O)/C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC(=N3)C(=C(C4=C(C=C(C=C4)Cl)Cl)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


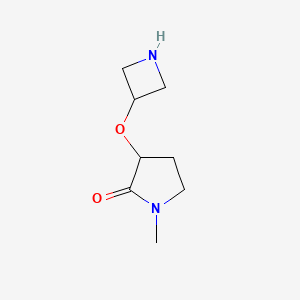
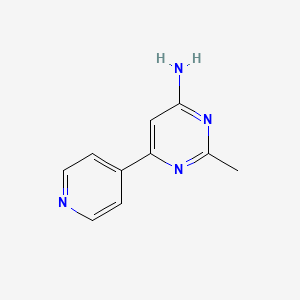

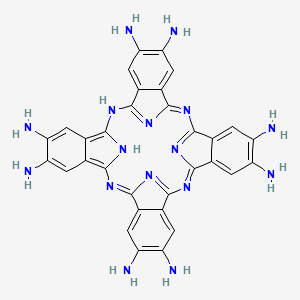

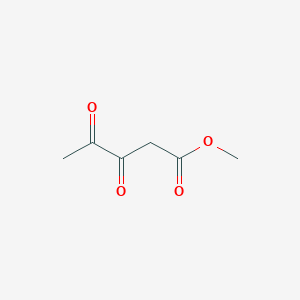
![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate](/img/structure/B13342314.png)
